2-Phenyl-1-cyclopropanecarboxaldehyde diethyl acetal
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Overview
Description
2-Phenyl-1-cyclopropanecarboxaldehyde diethyl acetal is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.314 g/mol . It is a derivative of cyclopropane, featuring a phenyl group and a diethyl acetal functional group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-cyclopropanecarboxaldehyde diethyl acetal typically involves the reaction of 2-Phenyl-1-cyclopropanecarboxaldehyde with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-cyclopropanecarboxaldehyde diethyl acetal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Phenyl-1-cyclopropanecarboxaldehyde diethyl acetal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-cyclopropanecarboxaldehyde diethyl acetal involves its interaction with specific molecular targets and pathways. The diethyl acetal group can undergo hydrolysis to form the corresponding aldehyde, which can then participate in various biochemical reactions. The phenyl group can engage in aromatic interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1-cyclopropanecarboxaldehyde: Lacks the diethyl acetal group, making it more reactive.
1-Phenyl-2-cyclopropanecarboxaldehyde: Positional isomer with different reactivity.
2-Phenyl-1-cyclopropanecarboxylic acid: Contains a carboxylic acid group instead of the acetal.
Uniqueness
2-Phenyl-1-cyclopropanecarboxaldehyde diethyl acetal is unique due to its diethyl acetal functional group, which provides stability and specific reactivity patterns. This makes it a valuable intermediate in organic synthesis and research applications .
Properties
IUPAC Name |
[2-(diethoxymethyl)cyclopropyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-3-15-14(16-4-2)13-10-12(13)11-8-6-5-7-9-11/h5-9,12-14H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFRERJYVKNAFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1CC1C2=CC=CC=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59226-77-6 |
Source
|
Record name | 2-PHENYL-1-CYCLOPROPANECARBOXALDEHYDE DIETHYL ACETAL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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